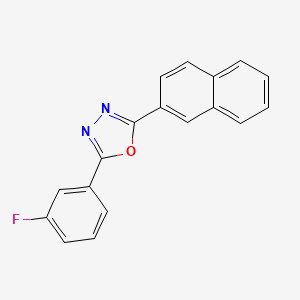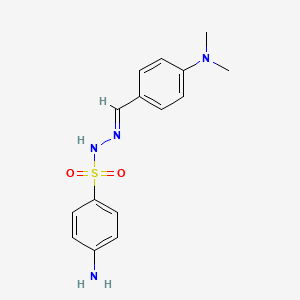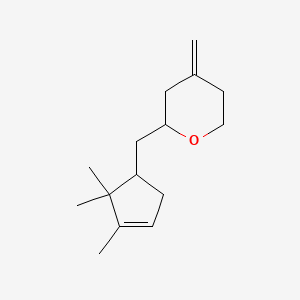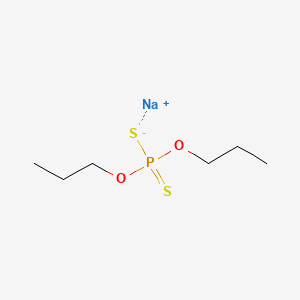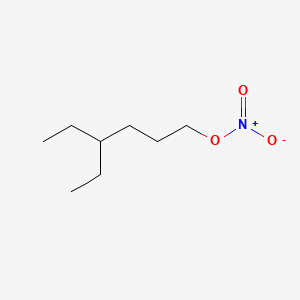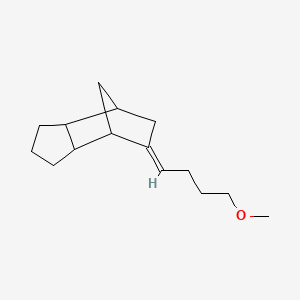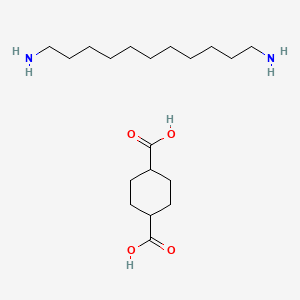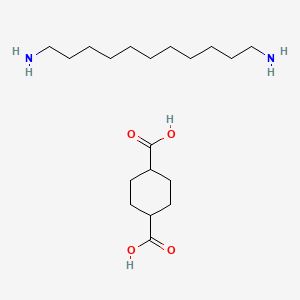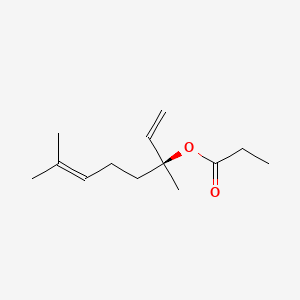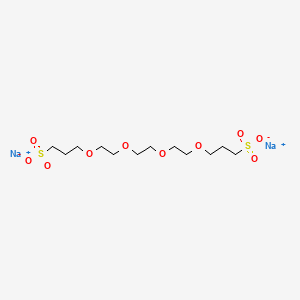
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate is a chemical compound with the molecular formula C10H22Na2O8S2 and a molecular weight of 380.38642 . This compound is known for its unique structure, which includes ethylene, oxyethylene, and propanesulphonate groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate typically involves the reaction of ethylene glycol with propanesulphonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4(OH)2+2C3H7SO3H+2NaOH→C10H22Na2O8S2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a white crystalline solid, which is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: It can be reduced to form sulphonate salts.
Substitution: The compound can undergo substitution reactions where the sulphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the sulphonate groups, typically under basic conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonate salts.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
Scientific Research Applications
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as water treatment and metal ion sequestration. Additionally, its sulphonate groups can participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate can be compared with other similar compounds such as:
Disodium ethylenediaminetetraacetate (EDTA): Both compounds act as chelating agents, but this compound has a different structure and may exhibit different binding affinities.
Disodium 2,2’-oxybis(ethanesulphonate): Similar in having sulphonate groups, but differs in the overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of ethylene, oxyethylene, and propanesulphonate groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
52286-85-8 |
|---|---|
Molecular Formula |
C12H24Na2O10S2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
disodium;3-[2-[2-[2-(3-sulfonatopropoxy)ethoxy]ethoxy]ethoxy]propane-1-sulfonate |
InChI |
InChI=1S/C12H26O10S2.2Na/c13-23(14,15)11-1-3-19-5-7-21-9-10-22-8-6-20-4-2-12-24(16,17)18;;/h1-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
SZRKQDLMIVSHDB-UHFFFAOYSA-L |
Canonical SMILES |
C(COCCOCCOCCOCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


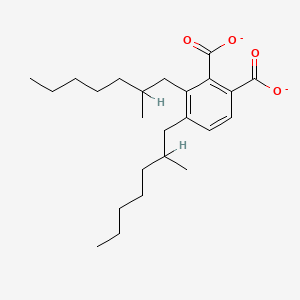
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)

